ethyl 4-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazine-1-carboxylate ethyl 4-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15173890
InChI: InChI=1S/C21H22FN5O3/c1-2-30-21(29)26-13-11-25(12-14-26)20(28)18-15-23-27(17-7-5-16(22)6-8-17)19(18)24-9-3-4-10-24/h3-10,15H,2,11-14H2,1H3
SMILES:
Molecular Formula: C21H22FN5O3
Molecular Weight: 411.4 g/mol

ethyl 4-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazine-1-carboxylate

CAS No.:

Cat. No.: VC15173890

Molecular Formula: C21H22FN5O3

Molecular Weight: 411.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazine-1-carboxylate -

Specification

Molecular Formula C21H22FN5O3
Molecular Weight 411.4 g/mol
IUPAC Name ethyl 4-[1-(4-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carbonyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C21H22FN5O3/c1-2-30-21(29)26-13-11-25(12-14-26)20(28)18-15-23-27(17-7-5-16(22)6-8-17)19(18)24-9-3-4-10-24/h3-10,15H,2,11-14H2,1H3
Standard InChI Key BGFRCKIEHOPCPQ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)N1CCN(CC1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N4C=CC=C4

Introduction

Ethyl 4-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound that combines elements of pyrazole, pyrrole, and piperazine rings with a fluorophenyl group. This compound is of interest due to its potential pharmacological properties, which can be attributed to the diverse functional groups present in its structure.

Chemical Formula and Molecular Weight

  • Chemical Formula: C24_{24}H24_{24}FN5_{5}O3_{3}

  • Molecular Weight: Approximately 446 g/mol (estimated based on similar compounds)

Synthesis

The synthesis of ethyl 4-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazine-1-carboxylate would likely involve several steps, starting with the preparation of the pyrazole core. This could involve condensation reactions between appropriate precursors, followed by coupling with the piperazine ring.

Synthetic Steps

  • Preparation of Pyrazole Core:

    • Synthesize the pyrazole ring using a suitable method, such as condensation of a hydrazine derivative with a ketoester.

    • Introduce the 4-fluorophenyl and pyrrol-1-yl substituents through appropriate coupling reactions.

  • Coupling with Piperazine:

    • Activate the pyrazole ring with a carbonyl group (e.g., via an acid chloride).

    • React with ethyl piperazine-1-carboxylate to form the desired compound.

Potential Applications

  • Central Nervous System (CNS) Effects: Given the presence of piperazine and pyrazole rings, this compound might exhibit CNS activity, potentially useful in psychiatric or neurological disorders.

  • Pharmacokinetics: The compound's solubility and metabolic stability would influence its bioavailability and efficacy.

Data Table

PropertyValue
Chemical FormulaC24_{24}H24_{24}FN5_{5}O3_{3}
Molecular WeightApproximately 446 g/mol
AppearanceSolid/Crystalline Powder
SolubilityOrganic Solvents (e.g., Ethanol, DCM)

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